molecular formula C21H22N4O4S2 B3296828 2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide CAS No. 894027-65-7

2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide

Cat. No.: B3296828
CAS No.: 894027-65-7
M. Wt: 458.6 g/mol
InChI Key: JMIQAIDEWGXGGE-UHFFFAOYSA-N
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Description

2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a triazolo-thiazole moiety, a methoxyphenyl group, and a sulfonamide group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolo-Thiazole Core: This step involves the cyclization of appropriate precursors to form the triazolo-thiazole core. The reaction conditions often include the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction. This step may require the use of a catalyst such as palladium on carbon and a suitable solvent like ethanol.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically achieved through the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, typically in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes such as cyclooxygenase, which is involved in the inflammatory response, or receptors such as the estrogen receptor, which is implicated in certain cancers. The compound may exert its effects by inhibiting the activity of these targets, thereby modulating the associated biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide: can be compared with other sulfonamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its triazolo-thiazole core, which imparts distinct biological activities and chemical reactivity. This structural feature differentiates it from other sulfonamide derivatives and contributes to its potential as a versatile compound in medicinal and industrial applications.

Properties

IUPAC Name

2-methoxy-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-14-4-9-18(29-3)19(12-14)31(26,27)22-11-10-16-13-30-21-23-20(24-25(16)21)15-5-7-17(28-2)8-6-15/h4-9,12-13,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIQAIDEWGXGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide
Reactant of Route 2
2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide
Reactant of Route 3
2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide
Reactant of Route 4
2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide
Reactant of Route 5
2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide
Reactant of Route 6
2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide

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